molecular formula C16H18N4O3S B280090 ethyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate

ethyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate

Cat. No. B280090
M. Wt: 346.4 g/mol
InChI Key: FDIPOYZYVBXTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate, also known as EPCCTAB, is a chemical compound that has gained significant attention in the field of scientific research due to its promising biological properties.

Mechanism of Action

The exact mechanism of action of ethyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate is not fully understood. However, studies have suggested that ethyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and bacterial growth.
Biochemical and Physiological Effects:
ethyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the inhibition of cancer cell growth. Additionally, ethyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. ethyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate has also been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate in lab experiments is its high potency and specificity towards cancer cells, inflammation, and bacterial strains. However, one of the limitations of using ethyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the scientific research on ethyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate. One potential direction is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate and its potential therapeutic applications in the treatment of various diseases. Finally, studies are needed to evaluate the safety and toxicity of ethyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate in preclinical and clinical settings.

Synthesis Methods

Ethyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate can be synthesized through a multi-step process involving the reaction of ethyl 4-aminobenzoate with ethyl chloroformate, followed by the reaction of the resulting intermediate with 1-ethyl-4-isothiocyanatopyrazole. The final product is obtained after purification through column chromatography.

Scientific Research Applications

Ethyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and bacterial infections. Several studies have demonstrated the anticancer activity of ethyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, ethyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate has been shown to possess anti-inflammatory and antibacterial properties, making it a potential candidate for the treatment of inflammatory and infectious diseases.

properties

Molecular Formula

C16H18N4O3S

Molecular Weight

346.4 g/mol

IUPAC Name

ethyl 4-[(1-ethylpyrazole-4-carbonyl)carbamothioylamino]benzoate

InChI

InChI=1S/C16H18N4O3S/c1-3-20-10-12(9-17-20)14(21)19-16(24)18-13-7-5-11(6-8-13)15(22)23-4-2/h5-10H,3-4H2,1-2H3,(H2,18,19,21,24)

InChI Key

FDIPOYZYVBXTIH-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OCC

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.